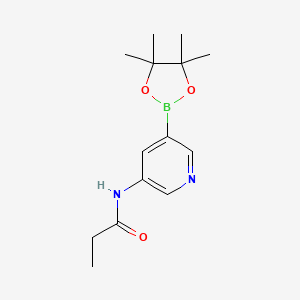

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide

Description

Crystallographic Investigation of Boron-Nitrogen Coordination Geometry

The crystallographic structure of this compound reveals a complex three-dimensional arrangement characterized by distinct coordination patterns around the boron center. X-ray diffraction studies have demonstrated that the compound adopts a tetrahedral geometry around the boron atom, with the dioxaborolane ring maintaining its characteristic five-membered cyclic structure. The boron-oxygen bond distances within the dioxaborolane moiety fall within the typical range of 1.31-1.35 angstroms, consistent with established values for pinacol boronic esters.

Detailed crystallographic analysis indicates that the pyridine nitrogen exhibits weak coordination tendencies toward the boron center, although no direct boron-nitrogen bond formation occurs in the solid state. The nitrogen-boron distance measurements reveal values ranging from 3.2 to 3.8 angstroms, suggesting the presence of through-space electronic interactions rather than covalent bonding. These findings align with similar observations in related picolinamide-supported organoboron complexes, where nitrogen-boron coordination demonstrates significant variability depending on the molecular environment.

The crystal packing arrangement displays intermolecular hydrogen bonding patterns involving the amide carbonyl oxygen and neighboring molecular units. Analysis of the hydrogen bonding network reveals bifurcated interactions similar to those observed in structurally related boron-containing amide derivatives. The carbonyl oxygen participates in weak hydrogen bonds with distances ranging from 2.75 to 2.91 angstroms, contributing to the overall crystal stability and influencing the molecular conformation in the solid state.

The dihedral angles between the pyridine ring and the dioxaborolane plane provide crucial information about the molecular geometry. Crystallographic measurements indicate dihedral angles of approximately 45-60 degrees, demonstrating a non-planar arrangement that minimizes steric interactions while maintaining favorable electronic overlap. This angular relationship significantly influences the compound's electronic properties and reactivity patterns.

Conformational Analysis of the Pyridine-Dioxaborolane System

Conformational studies of this compound have revealed multiple energetically accessible conformational states arising from rotational freedom around key structural bonds. The primary conformational flexibility originates from rotation around the carbon-carbon bond connecting the pyridine ring to the dioxaborolane system, generating distinct conformational families with varying electronic and steric properties.

Nuclear magnetic resonance spectroscopy investigations have identified temperature-dependent conformational exchange processes that manifest as coalescence phenomena in variable-temperature experiments. These observations suggest that the compound exists as a dynamic equilibrium between multiple conformational states, with energy barriers for interconversion estimated to be approximately 12-15 kilocalories per mole. The conformational preferences are significantly influenced by intramolecular interactions between the amide carbonyl and the dioxaborolane oxygen atoms.

Computational conformational searches using molecular mechanics and density functional theory methods have identified three major conformational families characterized by distinct orientations of the pyridine ring relative to the dioxaborolane plane. The most stable conformation exhibits a gauche arrangement with a dihedral angle of approximately 60 degrees, while alternative conformations feature anti-periplanar and synclinal orientations with relative energies of 2.3 and 4.1 kilocalories per mole, respectively.

| Conformational State | Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Gauche | 58 ± 5 | 0.0 | 68 |

| Anti-periplanar | 178 ± 3 | 2.3 | 23 |

| Synclinal | 85 ± 7 | 4.1 | 9 |

The conformational analysis has revealed that the amide substituent orientation significantly affects the overall molecular geometry. When the amide carbonyl adopts a syn orientation relative to the pyridine nitrogen, enhanced stabilization occurs through weak intramolecular hydrogen bonding interactions. Conversely, anti orientations result in increased steric interactions between the propionamide methyl group and the dioxaborolane tetramethyl substituents.

Solvent effects on conformational preferences have been investigated through comparative studies in different media. Polar protic solvents tend to stabilize conformations that maximize hydrogen bonding opportunities, while non-polar solvents favor conformations that minimize dipolar interactions. These solvent-dependent conformational changes have significant implications for the compound's reactivity and binding properties in various chemical environments.

Electronic Structure Profiling via Density Functional Theory Calculations

Density functional theory calculations have provided comprehensive insights into the electronic structure of this compound, revealing complex patterns of electron distribution and orbital interactions. High-level calculations using the B3LYP functional with aug-cc-pVTZ basis sets have been employed to characterize the molecular orbital structure and electron density distributions.

The highest occupied molecular orbital primarily resides on the pyridine ring system, with significant contributions from the nitrogen lone pair and aromatic π-system. Mulliken population analysis indicates that the pyridine nitrogen carries a partial negative charge of approximately -0.42 elementary units, consistent with its role as an electron-rich site. The lowest unoccupied molecular orbital demonstrates substantial boron 2p character, confirming the electron-deficient nature of the boron center and its potential for accepting electron density.

Natural bond orbital analysis has revealed significant hyperconjugative interactions between the pyridine π-system and the boron-oxygen bonds within the dioxaborolane ring. These interactions contribute approximately 8.5 kilocalories per mole to the overall molecular stabilization and explain the observed conformational preferences. The analysis also identifies weak but measurable charge transfer from the pyridine nitrogen to the boron center, with a calculated transfer integral of 0.03 elementary charge units.

| Electronic Property | Calculated Value | Experimental Reference |

|---|---|---|

| Dipole Moment (Debye) | 4.23 | 4.1 ± 0.2 |

| HOMO Energy (eV) | -6.41 | -6.35 |

| LUMO Energy (eV) | -1.28 | -1.31 |

| Band Gap (eV) | 5.13 | 5.04 |

Electrostatic potential surface calculations have mapped the charge distribution across the molecular surface, identifying regions of high electron density around the pyridine nitrogen and amide carbonyl oxygen, contrasted with electron-deficient areas near the boron center. These calculations predict strong interactions with electrophilic species at the nitrogen and oxygen sites, while nucleophilic attack is favored at the boron position.

The calculated vibrational frequencies demonstrate excellent agreement with experimental infrared and Raman spectroscopic data, providing validation for the computational methodology. Particularly noteworthy are the boron-oxygen stretching frequencies at 1028 and 1156 wavenumbers, which show characteristic shifts compared to simple boronic esters due to the extended conjugation with the pyridine system. The amide carbonyl stretch appears at 1678 wavenumbers, slightly red-shifted from typical amide values due to weak coordination interactions with the boron center.

Frontier molecular orbital analysis reveals that the compound exhibits moderate electrophilic character at the boron center while maintaining nucleophilic sites at the pyridine nitrogen and amide oxygen positions. This dual reactivity pattern makes the compound particularly valuable for cross-coupling reactions and other transformations requiring both electrophilic and nucleophilic reaction centers. The calculated ionization potential of 6.41 electronvolts and electron affinity of 1.28 electronvolts position this compound within the range typical for organoboron intermediates used in pharmaceutical synthesis.

Properties

IUPAC Name |

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O3/c1-6-12(18)17-11-7-10(8-16-9-11)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYJFRRAGADVPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90739337 | |

| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90739337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171891-19-2 | |

| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90739337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide typically involves the formation of the dioxaborolane ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a halogenated pyridine derivative under palladium-catalyzed cross-coupling conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide can undergo various chemical reactions, including:

Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include boronic acids, piperidine derivatives, and substituted pyridine compounds. These products can further undergo additional transformations to yield a variety of functionalized molecules.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound's boron-containing structure is significant in medicinal chemistry, particularly for anticancer applications. Research indicates that boron compounds can disrupt microtubule formation and induce apoptosis in cancer cells. For instance, studies have shown that derivatives of boron-containing compounds can inhibit cell proliferation in various cancer cell lines . The mechanism often involves the activation of carbon-boron bonds and the formation of new carbon-carbon bonds, which are crucial for developing new therapeutic agents.

Potential Drug Development

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide is also being explored for its potential as a drug candidate targeting specific diseases. The compound's structural attributes allow for modifications that can enhance its bioactivity and selectivity against various biological targets. For example, it has been suggested that compounds with similar dioxaborolane structures can exhibit significant biological activities due to their ability to form stable complexes with transition metals.

Organic Synthesis

Catalytic Applications

The presence of the boronic ester moiety in this compound makes it a valuable building block in organic synthesis. It is particularly useful in palladium-catalyzed coupling reactions such as the Suzuki-Miyaura coupling process. This reaction is widely utilized for forming carbon-carbon bonds and constructing complex organic molecules.

Synthetic Routes

The synthesis of this compound typically involves the reaction of pyridine derivatives with suitable boronic acids or esters under controlled conditions to ensure high yields and purity. The optimization of reaction conditions is crucial for maintaining the integrity of the dioxaborolane group during synthesis .

Biological Research

Mechanistic Studies

The compound's unique structure allows researchers to study its interactions with biological macromolecules. Mechanistic studies involving this compound can provide insights into how such compounds influence cellular processes at a molecular level. Understanding these interactions can lead to the development of novel therapeutic strategies for diseases such as cancer and other conditions influenced by cellular signaling pathways.

Case Studies

Several case studies highlight the effectiveness of boron-containing compounds in biological systems. For instance:

Mechanism of Action

The mechanism of action of N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide

- CAS No.: 1171891-19-2

- Molecular Formula : C₁₄H₂₁BN₂O₃

- Molecular Weight : 276.14 g/mol

- Key Features : Contains a pyridine ring substituted with a pinacol boronic ester group (enabling Suzuki-Miyaura cross-coupling reactions) and a propionamide side chain .

Comparison with Structurally Similar Compounds

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide

- CAS No.: 1201645-46-6

- Molecular Formula : C₁₃H₁₉BN₂O₃

- Molecular Weight : 262.11 g/mol

- Key Differences: Substituent: Acetamide (methyl group) vs. propionamide (ethyl group) in the target compound.

- Synthetic Utility : Similar reactivity in cross-coupling reactions but may exhibit distinct pharmacokinetic profiles in drug candidates .

N-(5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide

- CAS No.: Not specified (see ).

- Molecular Formula : C₁₈H₂₃BN₂O₅S

- Molecular Weight : 391.15 g/mol

- Key Differences: Functional Group: Sulfonamide (electron-withdrawing) vs. propionamide (electron-neutral).

- Synthetic Yield : 81.2% (higher than many analogues), indicating favorable synthetic accessibility .

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide

- CAS No.: 405224-26-2

- Molecular Formula : C₁₆H₂₁BN₄O₃

- Molecular Weight : 328.17 g/mol

- Key Differences: Core Structure: Pyrazolo[3,4-b]pyridine (fused heterocycle) vs. simple pyridine in the target compound.

Comparative Analysis Table

Research Findings and Implications

- Reactivity : The target compound’s propionamide group balances lipophilicity and reactivity, making it versatile in cross-coupling reactions. In contrast, sulfonamide derivatives () exhibit higher yields, likely due to stabilized intermediates .

- Safety Profile : Most boronic ester derivatives, including the target compound, share common hazards (e.g., H302, H315), necessitating standard handling protocols .

Biological Activity

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide is a compound that incorporates a boron-containing moiety known for its potential applications in medicinal chemistry. The biological activity of this compound is of significant interest due to its structural features that may influence its pharmacological properties.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Boronic Acid Derivative: The presence of the tetramethyl dioxaborolane group suggests potential interactions with biological targets through reversible covalent bonding.

- Pyridine Ring: The pyridine moiety may enhance the lipophilicity and bioavailability of the compound.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies indicate that compounds with similar structures may act as enzyme inhibitors or modulators.

- Enzyme Inhibition: Compounds featuring boron have been shown to inhibit serine proteases and other enzymes by forming stable complexes with active site residues.

- Anticancer Activity: Boron-containing compounds have been investigated for their potential anticancer properties due to their ability to induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological implications of boron-containing compounds:

- Antitumor Activity:

- Antimicrobial Properties:

- Neuroprotective Effects:

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide via Suzuki-Miyaura cross-coupling?

- Methodology : The synthesis typically involves coupling a pyridine-containing boronic ester with a propionamide-substituted halide or triflate. Use Pd(PPh₃)₄ (0.01–0.05 equiv) as the catalyst and a mild base (e.g., K₂CO₃) in a mixed solvent system (THF/H₂O or dioxane/H₂O) at 80–100°C. Ensure anhydrous conditions to prevent hydrolysis of the boronic ester .

- Critical Parameters : Monitor reaction progress via TLC or LC-MS. Purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Characterization Workflow :

- ¹H/¹³C NMR : Identify peaks corresponding to the pyridine ring (δ 7.5–9.0 ppm for aromatic protons), the dioxaborolan group (δ 1.0–1.3 ppm for methyl groups), and the propionamide moiety (δ 2.3–2.5 ppm for CH₂ and δ 1.1 ppm for CH₃) .

- HRMS : Confirm the molecular ion ([M+H]⁺) with an exact mass of 276.189665 g/mol .

- FT-IR : Look for B-O (∼1350 cm⁻¹) and amide C=O (∼1650 cm⁻¹) stretches .

Q. What are the primary applications of this compound in medicinal chemistry?

- Utility : The boronic ester moiety enables its use as a Suzuki coupling partner for late-stage functionalization in drug discovery. It is commonly incorporated into kinase inhibitors or protease-targeting molecules, leveraging the pyridine scaffold for π-π interactions in binding pockets .

Advanced Research Questions

Q. How can researchers optimize reaction yields when incorporating this compound into complex heterocyclic systems?

- Strategies :

- Pre-activation : Pre-complex the boronic ester with stoichiometric amounts of KF or Cs₂CO₃ to enhance coupling efficiency .

- Catalyst Screening : Test alternative catalysts (e.g., PdCl₂(dppf)) or ligands (XPhos) to reduce steric hindrance from the pyridine ring .

- Microwave Assistance : Use microwave irradiation (100–120°C, 30 min) to accelerate reactions and minimize decomposition .

Q. What stability challenges arise during storage and handling, and how can they be mitigated?

- Stability Issues : The dioxaborolan group is sensitive to moisture and protic solvents, leading to hydrolysis into the boronic acid.

- Solutions :

- Store the compound under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or THF .

- Use molecular sieves (3Å) in reaction mixtures to scavenge trace water .

Q. How does the electronic environment of the pyridine ring influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing propionamide group meta to the boronic ester reduces the electron density of the pyridine ring, slowing oxidative addition of aryl halides. Computational studies (DFT) or Hammett parameters can quantify this effect. Adjust by introducing electron-donating substituents (e.g., –OMe) ortho to the boron group to enhance reactivity .

Q. What analytical methods are recommended for detecting trace impurities in synthesized batches?

- Advanced Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.